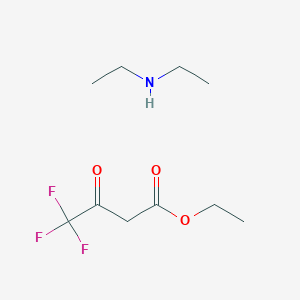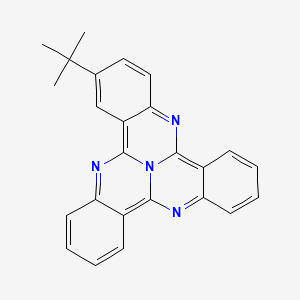
Tricycloquinazoline, 3-tert-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricycloquinazoline, 3-tert-butyl- is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and resistance to oxidation, making it a valuable subject of study in various scientific fields. Its molecular formula is C25H20N4, and it has a molecular weight of 376.45 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricycloquinazoline, 3-tert-butyl- typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of potassium tert-butoxide. The reaction is conducted in a nitrogen atmosphere to prevent oxidation. The mixture is cooled and stirred, and the resulting product is purified through distillation and ether extraction .
Industrial Production Methods
Industrial production of Tricycloquinazoline, 3-tert-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tricycloquinazoline, 3-tert-butyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Tricycloquinazoline, 3-tert-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as conjugated microporous polymers and covalent triazine frameworks
Mécanisme D'action
The mechanism of action of Tricycloquinazoline, 3-tert-butyl- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound’s stability and resistance to metabolism make it effective in maintaining its activity over extended periods .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline 3-oxides: Known for their reactivity and use in synthesizing benzodiazepine analogues.
Covalent triazine frameworks: Similar in structure but differ in their applications and properties
Uniqueness
Tricycloquinazoline, 3-tert-butyl- stands out due to its high stability and resistance to oxidation. Its unique tricyclic structure provides distinct advantages in various applications, particularly in materials science and medicinal chemistry .
Propriétés
Numéro CAS |
313-94-0 |
|---|---|
Formule moléculaire |
C25H20N4 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
4-tert-butyl-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
InChI |
InChI=1S/C25H20N4/c1-25(2,3)15-12-13-21-18(14-15)24-27-20-11-7-5-9-17(20)22-26-19-10-6-4-8-16(19)23(28-21)29(22)24/h4-14H,1-3H3 |
Clé InChI |
XTKMSARQIJVKCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C3N=C4C=CC=CC4=C5N3C(=C6C=CC=CC6=N5)N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


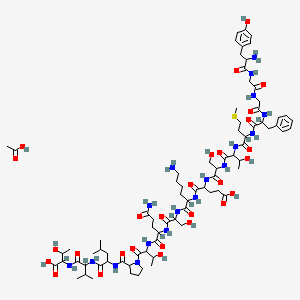
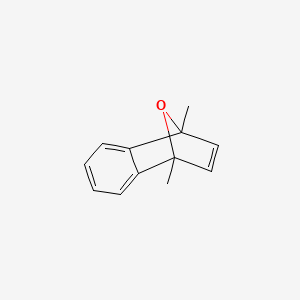
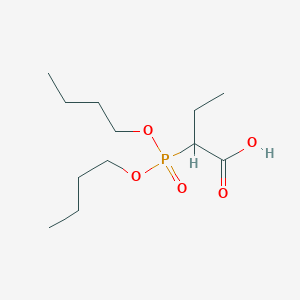
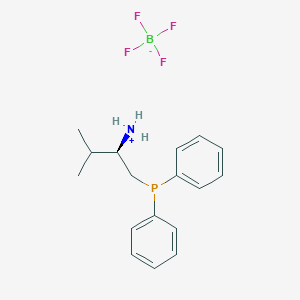


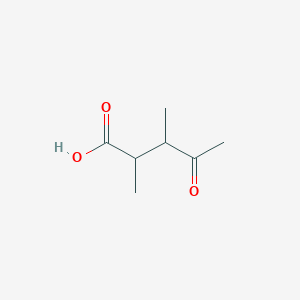

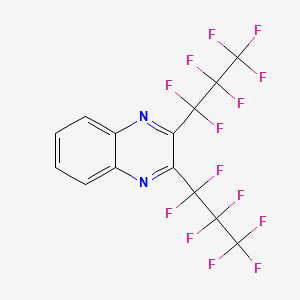
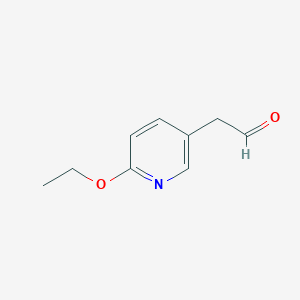
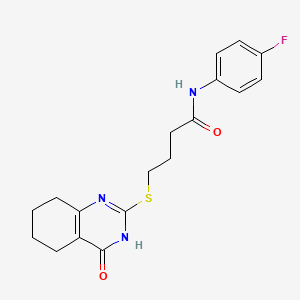
![2-[(2-Phenylethyl)sulfanyl]benzoic acid](/img/structure/B14751395.png)
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
